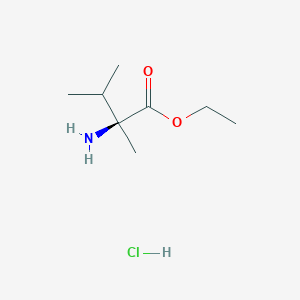

(S)-Ethyl 2-amino-2,3-dimethylbutanoate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(S)-Ethyl 2-amino-2,3-dimethylbutanoate hydrochloride” is a chemical compound. Its closest known compounds are “methyl 2-amino-2,3-dimethylbutanoate” and "2-Amino-2,3-dimethylbutanenitrile" . The former has a molecular weight of 145.2 and the latter has a molecular weight of 112.173 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “methyl 2-amino-2,3-dimethylbutanoate” include a molecular weight of 145.2, a storage temperature of 4 degrees Celsius, and a physical form of liquid . “2-Amino-2,3-dimethylbutanenitrile” has a molecular weight of 112.173, a density of 0.9±0.1 g/cm3, a boiling point of 173.5±23.0 °C at 760 mmHg, and a flash point of 58.8±22.6 °C .Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives Development

Ethyl 2-amino-2,3-dimethylbutanoate hydrochloride, like related compounds, is often a key intermediate in the synthesis of complex molecules. For example, the Chlorotrimethylsilane-Mediated Friedländer Synthesis has been utilized to create 2-(a-Chloroalkyl)quinoline derivatives from 2-aminoacetophenone and 2-aminobenzophenone, showcasing a method for generating potentially bioactive quinoline derivatives in high yields (Degtyarenko et al., 2007). This exemplifies the utility of such ethyl esters in constructing heterocyclic compounds, which are crucial in medicinal chemistry.

Drug Development and Diagnostic Tools

Compounds structurally related to (S)-Ethyl 2-amino-2,3-dimethylbutanoate hydrochloride have been explored for their potential in diagnosing and treating diseases. A study utilized a hydrophobic radiofluorinated derivative for positron emission tomography (PET) imaging to identify neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease, demonstrating the critical role of chemical derivatives in developing noninvasive diagnostic tools (Shoghi-Jadid et al., 2002).

Material Science and Polymorphism

In material science, the study of polymorphism in compounds akin to this compound reveals the significance of understanding solid-state forms for the pharmaceutical industry. For example, research on Ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate Hydrochloride identified two polymorphic forms, highlighting challenges in analytical characterization and implications for drug formulation (Vogt et al., 2013).

Environmental and Toxicological Studies

Furthermore, derivatives of ethyl 2-amino acids have been investigated for their environmental and toxicological impacts. For instance, studies on phthalate esters, like Di(2-ethylhexyl) phthalate (DEHP), examine their effects on liver function and interactions with other chemicals, providing insights into the safety and biological impacts of such compounds (Seth, 1982).

Safety and Hazards

Eigenschaften

IUPAC Name |

ethyl (2S)-2-amino-2,3-dimethylbutanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-5-11-7(10)8(4,9)6(2)3;/h6H,5,9H2,1-4H3;1H/t8-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBUCVMYATOCJQO-QRPNPIFTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C(C)C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@](C)(C(C)C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-3,4-dimethoxybenzamide](/img/structure/B2760767.png)

![2-[2-(Methylamino)-4-phenyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B2760769.png)

![8-(4-hydroxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2760770.png)

![4-chloro-N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]aniline](/img/structure/B2760773.png)

![Ethyl 2-({[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2760781.png)

![N-mesityl-2-(7-oxo-3-(m-tolyl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2760784.png)

![(4S)-7-Chloro-2,3,4,5-tetrahydro-1,4-methanopyrido[2,3-b][1,4]diazepine](/img/structure/B2760786.png)